ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate
Description
Ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate (CAS: 477762-89-3) is a structurally complex organic compound with the molecular formula C₂₀H₁₉F₃N₄O₃S and a molar mass of 452.45 g/mol . Key features of its architecture include:
- A pyrazole ring linked via an enamine bridge to a trifluoroacetyl ester moiety, contributing to electron-withdrawing effects and metabolic stability.
- Predicted physical properties: density (1.41 g/cm³), boiling point (563.2°C), and pKa (10.26), suggesting moderate solubility in nonpolar environments .
The compound’s Z-configuration at the enamine double bond is critical for its spatial orientation, likely determined via X-ray crystallography using software like SHELX, a widely adopted tool for small-molecule refinement .
Properties
IUPAC Name |
ethyl (Z)-2-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3S/c1-4-30-19(29)13(18(28)20(21,22)23)10-24-16-9-14(25-26-16)17-15(7-8-31-17)27-11(2)5-6-12(27)3/h5-10,28H,4H2,1-3H3,(H,25,26)/b18-13-,24-10? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXOZZVXNNARHM-FSESAKBASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C2=C(C=CS2)N3C(=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(F)(F)F)\O)/C=NC1=NNC(=C1)C2=C(C=CS2)N3C(=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
Ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with potential therapeutic applications. Its unique structure features a trifluoromethyl moiety, a pyrazole ring, and a pyrrole derivative, which are known to confer various biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure includes:
- Trifluoroacetyl group : Enhances lipophilicity and biological activity.
- Pyrazole and pyrrole rings : Known for their pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The exact mechanism remains under investigation, but it is hypothesized to modulate key biochemical pathways involved in cellular processes.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
| Compound | Type of Cancer | Mechanism | Reference |
|---|---|---|---|
| Pyrazole derivatives | Various cancers | Induction of apoptosis | |
| Pyrrole-based compounds | Breast cancer | Inhibition of cell proliferation |
This compound may exhibit similar effects due to its structural analogies.
2. Anti-inflammatory Activity
Compounds containing pyrazole and pyrrole rings have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The proposed mechanism involves the modulation of NF-kB signaling pathways.
3. Antimicrobial Activity
Research indicates that derivatives of pyrrole and pyrazole possess antimicrobial properties against various bacterial strains. This compound may also demonstrate similar effects:
Study on Pyrazole Derivatives
A study examined a series of pyrazole derivatives for their anticancer activity. Results indicated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Pyrrole-based Compounds in Monoclonal Antibody Production
Another study focused on the impact of pyrrole derivatives on monoclonal antibody production in CHO cells. The results showed an increase in cell-specific productivity when treated with certain pyrrole compounds, suggesting potential applications in biopharmaceuticals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of heterocyclic molecules combining thiophene, pyrazole, and fluorinated acyl groups. Below is a comparative analysis with two analogs from the literature (7a and 7b) :
Structural and Functional Differences
Data Table: Comparative Properties
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be fine-tuned to improve yield?
The compound’s synthesis likely involves multi-step reactions, including:
- Pyrazole-thiophene coupling : Reacting substituted pyrazole derivatives with thiophene precursors under reflux conditions in ethanol or acetonitrile .
- Trifluorobutanoate formation : Introducing the trifluoro group via nucleophilic substitution or condensation reactions with trifluoroacetylating agents . Key optimization strategies:
- Use of catalysts (e.g., KOH for base-mediated reactions) and temperature control (reflux at 80–100°C) to enhance reaction efficiency .
- Purification via column chromatography or recrystallization from DMF-EtOH mixtures to isolate the Z-isomer .
Q. How can structural confirmation and purity be validated?
Analytical methods include:
- NMR spectroscopy : Confirm stereochemistry (e.g., Z-configuration via coupling constants) and substituent positions .
- Mass spectrometry : Verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of the thiophene-pyrazole core .
Q. What in vitro assays are suitable for preliminary biological screening?
Given structural analogs’ activities (e.g., antimicrobial, anticancer), prioritize:
- Enzyme inhibition assays : Target kinases or proteases using fluorometric/colorimetric substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility testing : Measure logP values in PBS/DMSO to assess bioavailability .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
- Molecular docking : Predict binding modes with target proteins (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger .
- QSAR analysis : Correlate substituent effects (e.g., trifluoro group, pyrrole substitution) with bioactivity using descriptors like Hammett constants . Example structural modifications:
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Case study: If in vitro cytotoxicity does not translate to in vivo efficacy:
- Pharmacokinetic profiling : Assess plasma half-life, tissue distribution, and metabolite formation via LC-MS .
- Prodrug design : Improve bioavailability by masking polar groups (e.g., esterification of carboxylate) .
Q. What strategies mitigate instability of the thiophene-pyrrole core under physiological conditions?
- pH stability studies : Test degradation kinetics in buffers (pH 1–10) to identify labile bonds .
- Protective formulations : Use cyclodextrin encapsulation or liposomal carriers to shield reactive sites .
Methodological Challenges
Q. How can stereochemical impurities be minimized during synthesis?
- Chiral chromatography : Separate enantiomers using cellulose-based columns .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key condensation steps .
Q. What techniques quantify interactions with serum proteins?
- Fluorescence quenching : Measure binding constants (Ka) with bovine serum albumin (BSA) .
- Surface plasmon resonance (SPR) : Real-time analysis of protein-ligand binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
